molecular formula C24H29N3O3 B2595761 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide CAS No. 1788677-07-5

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide

Cat. No.: B2595761
CAS No.: 1788677-07-5
M. Wt: 407.514
InChI Key: VTNHWKYFJKOQEX-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide is a synthetic organic compound featuring a benzoxazole-pyrrolidine core linked to a 4-propoxyphenyl propanamide moiety. The 4-propoxyphenyl group enhances lipophilicity, which may influence bioavailability and membrane permeability. The propanamide backbone is critical for hydrogen bonding, a common feature in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(4-propoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-2-16-29-20-12-9-18(10-13-20)11-14-23(28)25-17-19-6-5-15-27(19)24-26-21-7-3-4-8-22(21)30-24/h3-4,7-10,12-13,19H,2,5-6,11,14-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNHWKYFJKOQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane, followed by cyclization.

    Coupling Reactions: The benzo[d]oxazole and pyrrolidine intermediates are then coupled using a suitable linker, often involving a reductive amination reaction.

    Final Assembly: The propoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by amide bond formation to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amide bond or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or reduced aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology

Biologically, N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide has potential applications as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It could serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]oxazole ring may facilitate binding to specific sites, while the pyrrolidine moiety could enhance the compound’s stability and bioavailability. The propoxyphenyl group might contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

KRC-108 (3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine)

  • Structure : Shares the benzo[d]oxazole ring but replaces the pyrrolidine-propanamide chain with a pyridine-piperidine-pyrazole system.
  • Activity : A TrkA kinase inhibitor with demonstrated in vitro efficacy (IC₅₀ = 12 nM). The benzo[d]oxazole group likely contributes to binding affinity via hydrophobic interactions .
  • Synthesis : Synthesized via Suzuki coupling and stored in DMSO (10 mM), highlighting stability considerations relevant to similar compounds .

2-(Benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates

  • Structure : Features a benzo[d]oxazole-vinylbenzoate core without the pyrrolidine or propanamide groups.
  • Physicochemical Data : $^{15}\text{N}$ NMR shifts range from −131.8 to −131.2 ppm, indicating consistent electronic environments for the oxazole nitrogen. This suggests that the benzo[d]oxazole group in the target compound may exhibit comparable NMR characteristics .

Propanamide Derivatives

N-(4-amino-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide

  • Structure: Retains the propanamide backbone but substitutes the benzoxazole-pyrrolidine with a pyrazole-aminophenyl group.
  • Relevance : Demonstrates the versatility of propanamide in drug design, though its pharmacological profile remains uncharacterized in the evidence .

N-(4-(6-Methoxyquinolin-8-ylamino)pentyl)-2-(3-(hydroxy(phenyl)methyl)phenyl)propanamide (4e)

  • Structure: Combines propanamide with a quinoline-aminopentyl chain.

Compounds with 4-Propoxyphenyl Groups

N,N-Diethyl-2-[(4-propoxyphenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine

  • Structure : Contains the 4-propoxyphenyl moiety linked to a benzimidazole-ethanamine system.
  • Relevance : The 4-propoxyphenyl group enhances lipophilicity, a trait shared with the target compound that may influence pharmacokinetics .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Notable Properties/Activities Reference
Target Compound Benzoxazole-pyrrolidine-propanamide 4-Propoxyphenyl, Propanamide Hypothesized kinase inhibition -
KRC-108 Benzoxazole-pyridine-piperidine Pyrazole, Piperidine TrkA inhibition (IC₅₀ = 12 nM)
2-(Benzo[d]oxazol-2-yl)-1-phenylvinylbenzoate Benzoxazole-vinylbenzoate Vinyl benzoate $^{15}\text{N}$ NMR: −131.2 to −131.8 ppm
N-(4-amino-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide Propanamide-pyrazole Aminophenyl, Pyrazole Structural analogue
N,N-Diethyl-2-[(4-propoxyphenyl)methyl]-5-nitro-1H-benzimidazole-1-ethanamine Benzimidazole-ethanamine 4-Propoxyphenyl, Nitrobenzimidazole High lipophilicity

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms, and synthesis, supported by data tables and relevant research findings.

Structural Overview

The compound features several notable structural components:

  • Benzo[d]oxazole moiety : Known for its role in modulating biological pathways.
  • Pyrrolidine ring : Often associated with various pharmacological effects.
  • Propanamide group : Contributes to the compound's solubility and bioavailability.

Antimycobacterial Activity

Recent studies have demonstrated that this compound exhibits significant antimycobacterial properties, particularly against strains of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for synthesized derivatives of this compound ranged from 0.48 to 1.85 µg/mL , indicating strong efficacy against both drug-sensitive and multidrug-resistant strains .

CompoundMIC (µg/mL)Activity Type
This compound0.48–1.85Antimycobacterial
Compound A0.50Antimycobacterial
Compound B1.00Antimycobacterial

Other Biological Activities

In addition to its antimycobacterial effects, preliminary studies suggest that this compound may also exhibit:

  • Antitumor activity : Similar compounds have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction.
  • Anti-inflammatory properties : The benzo[d]oxazole moiety is known to influence inflammatory pathways, potentially leading to reduced inflammation in various conditions .

While specific mechanisms for this compound are still under investigation, compounds with similar structures typically interact with biological targets such as:

  • Receptors : Binding affinities to serotonin receptors and other signaling pathways have been noted.
  • Enzymes : Potential inhibition of enzymes involved in metabolic processes may contribute to its biological effects.

Case Studies and Research Findings

  • Study on Antimycobacterial Activity :
    • Researchers synthesized a series of derivatives based on this compound and evaluated their activity against Mycobacterium tuberculosis strains.
    • Results indicated that certain modifications enhanced the antimycobacterial potency significantly.
  • Comparative Analysis :
    • A comparative study involving structurally similar compounds highlighted the unique pharmacological profile of this compound, emphasizing its distinct combination of functional groups which may confer unique therapeutic properties .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step organic reactions, including coupling of the benzo[d]oxazole-pyrrolidine moiety with the 4-propoxyphenylpropanamide backbone. Key steps may include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrrolidine-methyl group to the propanamide chain .
  • Heterocyclic assembly : Construct the benzo[d]oxazole ring via cyclization of o-aminophenol derivatives with carbonyl sources, followed by functionalization of the pyrrolidine nitrogen .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) and verify purity via HPLC .

Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?

  • X-ray crystallography : Use programs like ORTEP-3 for structure visualization and WinGX for data refinement to resolve bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : Assign proton and carbon signals using 2D techniques (HSQC, HMBC) to confirm connectivity, particularly for the pyrrolidine and propanamide regions .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How should researchers approach purification to achieve high yields and purity?

  • Solvent selection : Optimize solubility using polar aprotic solvents (e.g., DMF, DMSO) during recrystallization.
  • Chromatographic techniques : Use reverse-phase HPLC with C18 columns and aqueous-acetonitrile gradients for final purification .
  • Crystallization screening : Explore solvent mixtures (e.g., ethanol/water) to obtain single crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure predict molecular aggregation?

Apply graph set analysis (GSA) to classify hydrogen-bonding motifs (e.g., chains, rings) and identify dominant interactions (e.g., N–H···O, O–H···N). For example:

  • Primary interactions : Benzo[d]oxazole N-atoms may act as hydrogen bond acceptors with adjacent amide protons.
  • Secondary interactions : Propoxyphenyl groups could engage in π-π stacking, stabilizing the lattice . Tools like Mercury (CCDC) or Platon can automate GSA, aiding in polymorphism prediction .

Q. What methodologies resolve contradictions between experimental data (e.g., NMR vs. X-ray)?

  • Conformational flexibility : If NMR suggests multiple rotamers (e.g., pyrrolidine ring puckering), compare with X-ray torsional angles to identify dominant conformers .
  • Dynamic NMR analysis : Variable-temperature NMR can detect slow equilibria, while X-ray provides static snapshots .
  • Computational validation : Use DFT calculations (e.g., Gaussian) to model energetically favorable conformers and overlay with experimental data .

Q. What strategies are effective for designing analogs with modified pharmacological properties?

  • Bioisosteric replacement : Substitute the propoxyphenyl group with trifluoromethyl (enhanced lipophilicity) or pyridyl (improved solubility) moieties .
  • Scaffold hopping : Replace benzo[d]oxazole with thiazole or imidazole rings to alter binding affinity .
  • Prodrug design : Introduce ester or carbamate groups on the propanamide chain for controlled release .

Q. How can supramolecular assembly enhance stability or bioavailability?

  • Cocrystal formation : Co-crystallize with coformers like 2-aminobenzothiazole to improve thermal stability and dissolution rates .
  • Salt formation : React with pharmaceutically acceptable acids (e.g., HCl, succinic acid) to enhance aqueous solubility .
  • Nanoparticulate formulations : Encapsulate in PLGA nanoparticles for sustained release, validated via dynamic light scattering (DLS) .

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